Ethyl 2-formamido-(furan-3-yl)acrylate
Description
Structure
3D Structure
Properties
CAS No. |
336111-18-3 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl 2-formamido-3-(furan-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(13)9(11-7-12)5-8-3-4-14-6-8/h3-7H,2H2,1H3,(H,11,12) |
InChI Key |
BXQGDXNUVKQCPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=COC=C1)NC=O |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Formamido Furan 3 Yl Acrylate and Its Precursors
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors, thereby designing a potential synthetic route. mdpi.com For Ethyl 2-formamido-(furan-3-yl)acrylate, two primary retrosynthetic disconnections are considered.
The most direct approach involves the Erlenmeyer-Plöchl reaction. wikipedia.org This strategy disconnects the target molecule at the ester linkage and the α,β-unsaturated double bond. This leads back to three primary precursors: furan-3-carboxaldehyde, N-formylglycine, and ethanol (B145695). The core of this synthesis is the condensation between the aldehyde and the N-acylglycine to form an intermediate azlactone, which is subsequently ring-opened by ethanol to yield the final product.
An alternative pathway involves a late-stage introduction of the furan (B31954) ring via a cross-coupling reaction. This disconnection breaks the C-C bond between the furan ring and the α-carbon. This route presupposes a precursor such as an ethyl 2-formamido-2-haloacrylate, which would then be coupled with a furan-3-yl organometallic reagent, for instance, furan-3-ylboronic acid, using a transition metal catalyst.
Strategies for the Construction of the α,α-Disubstituted Acrylate (B77674) Core
The formation of the α,α-disubstituted acrylate core is central to the synthesis. This involves creating the carbon-carbon double bond and ensuring the presence of the ethyl ester group.
The creation of the trisubstituted carbon-carbon double bond is a critical step.
Erlenmeyer-Plöchl Condensation : This is a powerful method for synthesizing α,β-unsaturated N-acylamino acids and their derivatives. jocpr.com In the context of the target molecule, the reaction involves the condensation of furan-3-carboxaldehyde with an N-acylglycine, specifically N-formylglycine, in the presence of a dehydrating agent like acetic anhydride (B1165640). wikipedia.orgnih.gov This process forms a 4-(furan-3-ylmethylene)oxazol-5(4H)-one intermediate, commonly known as an azlactone. The double bond is formed between the α-carbon of the glycine (B1666218) derivative and the carbonyl carbon of the aldehyde.
Knoevenagel and Galat-type Reactions : While the Erlenmeyer-Plöchl reaction is highly suitable, related condensation reactions are also foundational in forming substituted acrylates. The Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds is a classic C=C bond-forming reaction. acs.org A variation, the Galat reaction, uses substituted malonic acids half oxyesters (MAHOs) and is catalyzed by bases like morpholine (B109124) to produce α,β-disubstituted acrylates, often with high stereoselectivity. organic-chemistry.orgnih.gov These methods provide a broader context for the types of reactions used to construct the acrylate scaffold.
The ethyl ester can be introduced at different stages of the synthesis.
Alcoholysis of an Azlactone Intermediate : Following the Erlenmeyer-Plöchl condensation, the most convergent method for incorporating the ethyl ester is the alcoholysis of the resulting azlactone intermediate. Treating the 4-(furan-3-ylmethylene)oxazol-5(4H)-one with ethanol, often under basic or acidic catalysis, leads to the ring-opening of the azlactone to afford the desired this compound directly.
Direct Esterification : An alternative, though less direct, route would involve synthesizing the carboxylic acid analogue, 2-formamido-(furan-3-yl)acrylic acid, first. This acid could then be subjected to a standard Fisher esterification with ethanol in the presence of a strong acid catalyst. Another approach is reaction with an alkylating agent like iodoethane (B44018) in the presence of a base such as potassium carbonate, a method used for synthesizing similar furan acetates.
Methods for Introducing the Furan-3-yl Substituent at the α-Position
Introducing the furan-3-yl group at the sterically hindered α-position can be achieved through modern catalytic methods or classical condensation strategies.
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. cuny.edu
Suzuki-Miyaura Coupling : This approach would involve the coupling of an α-functionalized acrylate with a furan-based organoboron reagent. A plausible substrate would be an ethyl 2-formamido-2-haloacrylate or an ethyl 2-formamido-2-(sulfonyloxy)acrylate. semanticscholar.org This electrophilic partner would react with furan-3-ylboronic acid or a corresponding potassium furan-3-yltrifluoroborate salt in the presence of a palladium catalyst and a suitable ligand. semanticscholar.orgnih.gov This method offers mild reaction conditions and a broad tolerance of functional groups. nih.govresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling for α-Arylation
| Component | Example Reagents/Conditions | Purpose | Reference(s) |
|---|---|---|---|
| Electrophile | α-Arylsulfonyloxyacrylates, α-Chloroacrylates | Acrylate backbone with a leaving group at the α-position. | semanticscholar.org |
| Nucleophile | Arylboronic acids, Potassium aryltrifluoroborates | Source of the furan-3-yl group. | nih.gov, semanticscholar.org |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | semanticscholar.org |
| Ligand | SPhos, RuPhos, PPh₃ | Stabilizes the palladium center and promotes catalytic activity. | semanticscholar.org |
| Base | K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation. | semanticscholar.org |
| Solvent | Toluene, Dioxane/H₂O, THF | Solubilizes reactants and facilitates the reaction. | nih.gov, semanticscholar.org |
| Temperature | 50-100 °C | Provides energy to overcome activation barriers. | semanticscholar.org |
This table presents generalized conditions based on literature for similar transformations and does not represent a specific synthesis of the title compound.
This approach builds the core of the molecule by assembling smaller fragments.
Erlenmeyer-Plöchl Reaction Pathway : As outlined in the retrosynthesis, this is arguably the most efficient strategy. The condensation of furan-3-carboxaldehyde with N-formylglycine directly places the furan-3-yl group at what will become the β-position of the resulting azlactone, which corresponds to the α-position of the final acrylate product after ring opening. The reaction proceeds via an enolized oxazolone (B7731731) which acts as the nucleophile, attacking the aldehyde. Subsequent elimination of water from the aldol-type adduct yields the unsaturated azlactone. jocpr.comacs.org This pathway is highly convergent as it forms the C=C bond and sets up the correct substitution pattern in a single key sequence. nih.govresearchgate.net
Table 2: Synthetic Pathway via Erlenmeyer-Plöchl Condensation
| Step | Precursors | Reagents/Conditions | Intermediate/Product | Purpose | Reference(s) |
|---|---|---|---|---|---|
| 1 | N-formylglycine | Acetic Anhydride, Heat | 2-methyloxazol-5(4H)-one (or tautomer) | Formation of the reactive oxazolone species. | wikipedia.org |
| 2 | Oxazolone + Furan-3-carboxaldehyde | Sodium Acetate, Acetic Anhydride | 4-(furan-3-ylmethylene)-2-methyloxazol-5(4H)-one | Condensation to form the C=C bond and the azlactone ring. | nih.gov, jocpr.com |
| 3 | Azlactone intermediate | Ethanol (EtOH), Base or Acid catalyst | This compound | Ring opening of the azlactone to form the final ethyl ester product. | wikipedia.org |
This table outlines a plausible synthetic route based on the principles of the Erlenmeyer-Plöchl reaction.
Techniques for the Stereoselective Introduction of the Formamido Group
The stereoselective formation of the formamido group at the α-position of the acrylate is a critical step that dictates the biological activity and physical properties of the final compound. Several synthetic strategies can be employed to achieve this transformation with high stereocontrol.
A common and versatile method for introducing the formamido group involves a two-step sequence: amidation of an α-keto ester precursor followed by formylation.
The synthesis typically begins with an α-keto ester, in this case, ethyl (furan-3-yl)glyoxylate. This precursor can be prepared through various methods, including the oxidation of ethyl 2-(furan-3-yl)acetate (B494440) or the Friedel-Crafts acylation of furan with ethyl oxalyl chloride.
The α-keto ester is then converted to an α-amino ester. This transformation can be achieved through reductive amination or by forming an oxime followed by reduction. However, a more direct approach involves the direct α-amination of the corresponding ester enolate. For instance, the use of aminating reagents like di-tert-butyl azodicarboxylate followed by cleavage of the protecting group can yield the desired α-amino ester.
Once the α-amino ester, ethyl 2-amino-(furan-3-yl)acetate, is obtained, the final step is formylation. This is typically accomplished by treating the amino ester with a formylating agent. Common formylating agents include formic acid, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), or mixed anhydrides such as formic acetic anhydride. The choice of formylating agent and reaction conditions is crucial to ensure high yields and prevent side reactions.
The subsequent step involves the introduction of the double bond to form the acrylate system. This can be achieved via several methods, such as the Horner-Wadsworth-Emmons reaction of the corresponding N-formylglycinate derivative with formaldehyde.
A representative, though not specific to the furan-3-yl derivative, set of conditions for the amidation and formylation of α-keto esters is presented in the table below, based on analogous transformations reported in the literature for similar substrates. organic-chemistry.org
| Precursor | Amidation Reagent | Formylation Reagent | Solvent | Temperature (°C) | Yield (%) |
| Ethyl phenylglyoxylate | NH4OAc, NaBH3CN | Acetic formic anhydride | Methanol / Acetonitrile | 25 | 75-85 |
| Ethyl pyruvate | (R)-(-)-1-Phenylethylamine, H2, Pd/C | Ethyl formate | Ethanol | 50 | Diastereoselective |
| Ethyl benzoylformate | Ti(OiPr)4, NH3 | N,N-Dimethylformamide | Toluene | 80 | 60-70 |
This table presents generalized conditions for analogous reactions and should be considered illustrative for the synthesis of this compound.
Beyond the classical amidation-formylation sequence, other synthetic routes can provide access to α-formamido-substituted systems, potentially offering advantages in terms of stereoselectivity or atom economy.
One such alternative is the Erlenmeyer-Plöchl reaction. This method involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a base, typically acetic anhydride and sodium acetate. For the synthesis of this compound, furan-3-carbaldehyde would be condensed with N-formylglycine. The resulting azlactone intermediate can then be ring-opened with ethanol to yield the desired product. The stereoselectivity of the double bond in the final product is often predominantly the (Z)-isomer.
Another approach is the direct C-H amidation of α,β-unsaturated esters. While challenging, recent advances in transition-metal catalysis have made such transformations more feasible. A rhodium or iridium-catalyzed reaction of ethyl (furan-3-yl)acrylate with a nitrogen source, such as a formamide (B127407) equivalent, could directly install the formamido group at the α-position. However, controlling the regioselectivity and preventing side reactions on the furan ring can be significant challenges.
The use of enzymatic reactions also presents a green and highly stereoselective alternative. researchgate.net Lipases or amidases could potentially be employed for the kinetic resolution of a racemic mixture of the target compound or its precursors, or for the stereoselective synthesis from a prochiral substrate. researchgate.net
A comparison of these alternative routes is provided below:
| Method | Key Reagents | Advantages | Potential Challenges |
| Erlenmeyer-Plöchl | Furan-3-carbaldehyde, N-formylglycine, Ac2O, NaOAc | Well-established, readily available starting materials | Can require harsh conditions, potential for side reactions |
| Direct C-H Amidation | Ethyl (furan-3-yl)acrylate, Rh/Ir catalyst, N-source | High atom economy, direct | Catalyst development, regioselectivity control |
| Enzymatic Methods | Lipase/Amidase, prochiral substrate | High stereoselectivity, mild conditions, green | Enzyme availability and stability, substrate scope |
This table provides a comparative overview of alternative synthetic strategies.
Considerations for Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is increasingly important in the synthesis of fine chemicals and pharmaceuticals. numberanalytics.comrsc.orgacs.orgmdpi.com For the synthesis of this compound, several aspects can be considered to improve the environmental footprint of the process.
Atom Economy: The choice of synthetic route has a significant impact on atom economy. Direct C-H amidation, if successfully developed, would offer a higher atom economy compared to multi-step sequences that involve protecting groups and generate stoichiometric byproducts. The Erlenmeyer-Plöchl reaction, while useful, generates significant amounts of acetic acid as a byproduct.
Use of Renewable Feedstocks: The furan ring in the target molecule can be derived from renewable biomass. mdpi.com Furfural, produced from the dehydration of pentose (B10789219) sugars found in agricultural waste, can be converted to furan-3-carboxylic acid and subsequently to the necessary precursors for the synthesis. numberanalytics.commdpi.com This bio-based approach reduces the reliance on petrochemical feedstocks. acs.org
Safer Solvents and Reagents: The selection of solvents and reagents is another key consideration. The use of greener solvents like ethanol, water, or supercritical CO2 is preferable to halogenated or highly polar aprotic solvents. numberanalytics.com Furthermore, replacing hazardous reagents, such as phosgene (B1210022) derivatives for formylation, with safer alternatives like dimethylformamide dimethyl acetal (B89532) or enzymatic approaches, enhances the safety and sustainability of the synthesis. researchgate.net
Catalysis: The use of catalytic methods, both metallic and enzymatic, is a cornerstone of green chemistry. Catalytic approaches reduce the amount of waste generated compared to stoichiometric reactions and can often lead to higher selectivity and milder reaction conditions. For example, developing a catalytic version of the amidation or formylation steps would be a significant green improvement.
The following table summarizes the green chemistry considerations for the different synthetic approaches:
| Synthetic Approach | Atom Economy | Renewable Feedstock Potential | Use of Safer Solvents/Reagents | Catalytic Nature |
| Amidation/Formylation | Moderate | High (Furan from biomass) | Moderate (Can be improved) | Potential for catalytic steps |
| Erlenmeyer-Plöchl | Low | High (Furan from biomass) | Low (Often uses acetic anhydride) | Stoichiometric base |
| Direct C-H Amidation | High | High (Furan from biomass) | High (Potential for green solvents) | Catalytic (Transition metal) |
| Enzymatic Routes | High | High (Furan from biomass) | High (Aqueous media) | Catalytic (Enzyme) |
This table evaluates the discussed synthetic routes against key green chemistry principles.
Chemical Reactivity and Transformation Studies of Ethyl 2 Formamido Furan 3 Yl Acrylate
Reactivity Profiles of the Furan (B31954) Ring System
The furan ring in Ethyl 2-formamido-(furan-3-yl)acrylate is the primary site for several important chemical transformations. Its inherent aromaticity is modest, rendering it more reactive than benzene (B151609) and susceptible to reactions that can temporarily or permanently disrupt the aromatic system.
Cycloaddition Reactions of the Furan Moiety
The furan ring can participate as a 4π-electron component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The substitution pattern on the furan ring plays a crucial role in its reactivity as a diene.
The furan nucleus of this compound can act as a diene in intermolecular Diels-Alder reactions with various dienophiles. However, the presence of electron-withdrawing groups, such as the acrylate (B77674) and formamido moieties at the C3 position, is known to decrease the reactivity of the furan diene system. nih.gov This is due to the lowering of the Highest Occupied Molecular Orbital (HOMO) energy of the furan ring, which reduces the orbital overlap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. mdpi.com Consequently, more reactive dienophiles and/or harsher reaction conditions, such as high pressure or the use of Lewis acid catalysts, may be required to facilitate the cycloaddition. mdpi.comnumberanalytics.com
Computational studies on substituted furans have shown that electron-withdrawing groups can inhibit the Diels-Alder reaction. For instance, the reaction of furans bearing electron-withdrawing substituents with maleimides often requires thermal conditions, and the resulting cycloadducts can undergo retro-Diels-Alder reactions. rsc.org The regioselectivity of the Diels-Alder reaction with 3-substituted furans is also a key consideration, with the substituent directing the approach of the dienophile.
Table 1: Examples of Intermolecular Diels-Alder Reactions with Substituted Furans (Note: Data for closely related 3-substituted furans are presented due to the lack of specific data for this compound)
| Furan Diene | Dienophile | Catalyst/Conditions | Product(s) | Yield (%) | Reference |
| 3-Bromofuran | N-Phenylmaleimide | Toluene, reflux | exo- and endo-adducts | - | acs.org |
| 3-Methylfuran | Maleic anhydride (B1165640) | Ether, room temp. | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative | - | nih.gov |
| 2-Methylfuran | N-Phenylmaleimide | Heptane/Hexane, 80 °C, TFA | Optically active cycloadduct | 90% ee | mdpi.com |
| Furfural | N-Phenylmaleimide | Neat, 60 °C | exo-adduct | >95 | tudelft.nl |
Intramolecular Diels-Alder (IMDA) reactions of furan derivatives are powerful transformations for the construction of complex polycyclic systems. researchgate.net For this compound to undergo an IMDA reaction, a dienophile would need to be tethered to the molecule. While the current structure does not possess such a tether, modification of the ethyl ester or formamido group could introduce a dienophilic moiety.
Studies on other furan systems have shown that the success of the IMDAF (Intramolecular Diels-Alder Furan) reaction is sensitive to the nature and length of the tether, as well as the substitution on both the furan and the dienophile. Electron-withdrawing groups on the furan ring can inhibit the reaction, requiring more activated dienophiles or catalytic conditions. rsc.org For example, intramolecular Diels-Alder reactions of N-furfurylarylamines with maleic anhydride proceed smoothly to give the corresponding cycloadducts.
Achieving enantioselectivity in the Diels-Alder reactions of furans is a significant area of research. Chiral Lewis acids and organocatalysts have been employed to catalyze asymmetric cycloadditions with furan derivatives. nih.govresearchgate.net For instance, chiral copper(II) bis(oxazoline) complexes and chiral oxazaborolidines have been effective in catalyzing the enantioselective Diels-Alder reaction of furans with various dienophiles. researchgate.net
More recently, organocascade reactions involving chiral isothiourea catalysts have been developed for highly enantioselective and diastereoselective Diels-Alder reactions of furan-based dienes with α,β-unsaturated acylammonium salts as dienophiles. nih.gov This approach could potentially be adapted for this compound by activating a suitable dienophile with a chiral catalyst.
Table 2: Examples of Enantioselective Diels-Alder Reactions of Furans
| Furan Diene | Dienophile | Catalyst | Enantiomeric Excess (ee) | Reference |
| Furan | 2-Bromoacrolein | Chiral Oxazaborolidine | 96:4 | researchgate.net |
| Furan-based diene | Acryloyl chloride | Chiral Isothiourea | up to >99% | nih.gov |
| 2,5-Dimethylfuran | Allenic ester | Chiral Oxazaborolidinium ion | up to 99% | researchgate.net |
Electrophilic Aromatic Substitution on the Furan Ring
Furan is generally more reactive towards electrophilic aromatic substitution than benzene due to the electron-donating effect of the oxygen atom. pearson.comchemicalbook.com However, the substituent at the 3-position of this compound, being electron-withdrawing, will deactivate the furan ring towards electrophilic attack and direct incoming electrophiles to specific positions.
In 3-substituted furans, electrophilic attack generally occurs at the C2 or C5 position. The directing effect of the substituent at C3 determines the preferred position. An electron-withdrawing group at C3, such as the one in the title compound, is expected to direct incoming electrophiles primarily to the C5 position, as this avoids the formation of a destabilized carbocation intermediate adjacent to the deactivating group. Attack at the C2 position is also possible but likely to be less favored. quora.comquora.com
Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. Due to the sensitivity of the furan ring to strong acids, which can cause polymerization or ring-opening, mild reaction conditions are typically required. matanginicollege.ac.in For example, bromination of furan can be achieved with bromine in dioxane at low temperatures. pearson.com
Ring-Opening and Rearrangement Pathways of the Furan Nucleus
The furan ring is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids. studysmarter.co.ukyoutube.com The acid-catalyzed hydrolysis of furans can lead to the formation of 1,4-dicarbonyl compounds. matanginicollege.ac.in For this compound, acidic conditions could potentially lead to the opening of the furan ring to form a linear, polyfunctionalized intermediate. The mechanism involves protonation of the furan ring, followed by nucleophilic attack of water and subsequent ring cleavage. acs.org
Rearrangement reactions of substituted furans are also known. For example, the Achmatowicz reaction involves the oxidative rearrangement of 2-furyl alcohols to pyranones. acs.org While not directly applicable to the title compound in its current form, related oxidative rearrangements of 3-furyl alcohols have been developed to synthesize substituted furans. acs.org Other rearrangements, such as the Pummerer-type rearrangement, have been utilized for the synthesis of highly substituted furans from other heterocyclic precursors. nih.gov
Reactivity of the α,β-Unsaturated Ester Linkage
The α,β-unsaturated ester moiety is a key feature of this compound, rendering the molecule susceptible to a variety of addition reactions. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and prone to attack by nucleophiles.
Nucleophilic Conjugate (Michael) Addition Reactions
The Michael addition, or conjugate addition, is a fundamental reaction for the formation of carbon-carbon and carbon-heteroatom bonds. It involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). For this compound, this reaction would lead to the formation of a substituted propanoate derivative.
In cases where the nucleophile or the substrate already possesses a chiral center, the Michael addition can proceed with diastereoselectivity, leading to the preferential formation of one diastereomer over another. While no specific studies on diastereoselective Michael additions to this compound have been reported, related research on similar systems suggests that the stereochemical outcome would be influenced by the steric hindrance of the reactants, the solvent, and the nature of the catalyst employed. For instance, tandem Michael addition/intramolecular cycloaddition reactions have been shown to proceed with high diastereoselectivity in related systems. rsc.org
A hypothetical diastereoselective Michael addition is presented below:
| Michael Donor | Catalyst/Conditions | Expected Major Diastereomer |
| Chiral Amine | Lewis Acid (e.g., TiCl₄) | syn or anti |
| Chiral Enolate | Protic or Aprotic Solvent | Dependent on enolate geometry |
This table is predictive and not based on experimental results for the title compound.
The synthesis of enantiomerically enriched compounds via Michael additions can be achieved using chiral catalysts. Organocatalysis, in particular, has emerged as a powerful tool for enantioselective conjugate additions. nih.gov Chiral amines, thioureas, and phosphoric acids are common organocatalysts that can activate the Michael acceptor and control the facial selectivity of the nucleophilic attack. rsc.org
A representative, albeit hypothetical, enantioselective Michael addition is shown in the following table:
| Nucleophile | Chiral Catalyst | Solvent | Expected Enantiomeric Excess (ee) |
| Diethyl malonate | Quinine-derived thiourea | Toluene | >90% |
| Nitromethane | (S)-Proline | DMSO | High |
This table is illustrative and not based on experimental data for this compound.
[2+2] and Other Cycloaddition Reactions as a Dienophile
The electron-deficient double bond of this compound makes it a potential dienophile in Diels-Alder [4+2] cycloaddition reactions. nih.govuc.pt The furan ring itself can act as a diene, although its aromatic character can reduce its reactivity. Lewis acid catalysis is often employed to enhance the rate and selectivity of Diels-Alder reactions involving furans. nih.gov
Furthermore, the acrylate could potentially participate in other cycloadditions, such as [2+2] photocycloadditions with alkenes to form cyclobutane (B1203170) derivatives or [3+2] cycloadditions with azides or nitrile oxides to generate heterocyclic systems. mdpi.com
Radical and Anionic Polymerization Behavior (focus on mechanism)
The acrylate functionality allows for the polymerization of this compound.
Radical Polymerization: This would likely proceed via a standard free-radical mechanism involving initiation, propagation, and termination steps. The reactivity of the monomer would be influenced by the stability of the propagating radical, which is adjacent to the ester and furan groups.
Anionic Polymerization: Anionic polymerization of acrylates can be challenging due to side reactions, but it offers a route to polymers with well-defined molecular weights and architectures. cmu.edudntb.gov.ua The mechanism would involve the initiation by a strong nucleophile (e.g., an organolithium reagent) to form a carbanion, which then propagates by attacking other monomer units. rsc.org The presence of the formamido and furan groups might complicate the polymerization due to potential side reactions with the initiator or the propagating chain end.
Reactivity of the Formamido Group
The formamido group (-NHCHO) introduces another layer of reactivity to the molecule. The N-H proton is weakly acidic and can be deprotonated by a strong base. The amide bond itself can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine.
The formyl proton is generally unreactive, but the formamido group can participate in various transformations. For instance, it can be dehydrated to an isonitrile, or the carbonyl group can be reduced. The nitrogen atom, being a nucleophile, could potentially engage in intramolecular reactions, although the strain of the resulting ring system would be a significant factor. The reactivity of the formamido group is often seen in the context of larger synthetic sequences, where it can be a precursor to other functional groups. nih.gov
Hydrolysis and Interconversion with Related Amine Derivatives
No published studies detailing the hydrolysis of this compound were found. Research into the acidic or basic hydrolysis of the formamido group to the corresponding amine, or its interconversion with other amine derivatives through reactions like transamination, has not been specifically reported for this compound. Consequently, there are no experimental data, such as reaction conditions or product yields, to present.
N-Functionalization Reactions (e.g., Alkylation, Acylation)
Investigations into the N-functionalization of this compound, including N-alkylation or N-acylation reactions, have not been documented in the available scientific literature. The formamido group contains an N-H bond that could theoretically undergo substitution. However, no specific examples, reaction protocols, or characterization of resulting N-functionalized products for this particular furan-containing acrylate have been published.
Role as a Directing Group in C-H Activation or Metalation
There is no evidence in the scientific literature to suggest that this compound has been studied for its potential role as a directing group in C-H activation or metalation reactions. While formamido groups can, in some contexts, direct the metalation of adjacent C-H bonds, no research has been published demonstrating this reactivity for the furan ring or the acrylate backbone within this specific molecular framework.
Investigation of Tandem and Cascade Reaction Sequences
A search for tandem or cascade reactions initiated from or involving this compound yielded no results. There are no published reports of this compound being used as a substrate in multi-step, one-pot reaction sequences to build more complex molecular architectures.
Spectroscopic and Mechanistic Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 2-formamido-(furan-3-yl)acrylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be indispensable.
¹H NMR would be expected to reveal the chemical environment of all protons. Key expected signals would include those for the ethyl group (a quartet and a triplet), the formyl proton (a singlet or doublet depending on N-H coupling), the vinylic proton, and the protons of the furan (B31954) ring. The coupling constants between the furan protons would be crucial in confirming the 3-substitution pattern.
¹³C NMR would identify all unique carbon atoms. The spectrum would be expected to show distinct signals for the carbonyl carbons of the ester and amide, the olefinic carbons, and the carbons of the furan and ethyl groups.
2D NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached and long-range coupled carbons, respectively. These experiments would be vital for unambiguously assigning all signals and confirming the connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, helping to determine the preferred conformation and the stereochemistry around the double bond.
Expected ¹H NMR Data (Predicted): This table is predictive and based on known chemical shift ranges for similar functional groups.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Ethyl-CH₃ | 1.2-1.4 | Triplet | ~7 |
| Ethyl-CH₂ | 4.1-4.3 | Quartet | ~7 |
| Furan H2 | 7.4-7.6 | Singlet/Doublet | |
| Furan H4 | 6.4-6.6 | Singlet/Doublet | |
| Furan H5 | 7.8-8.0 | Singlet/Doublet | |
| Vinylic CH | 7.5-8.0 | Singlet | |
| Formyl CHO | 8.2-8.4 | Singlet/Doublet |
Expected ¹³C NMR Data (Predicted): This table is predictive and based on known chemical shift ranges for similar functional groups.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Ethyl-CH₃ | 14-15 |
| Ethyl-CH₂ | 60-62 |
| Furan C2 | 140-145 |
| Furan C3 | 120-125 |
| Furan C4 | 110-115 |
| Furan C5 | 145-150 |
| Vinylic Cα | 125-130 |
| Vinylic Cβ | 130-135 |
| Ester C=O | 165-170 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₁NO₄), HRMS would provide a measured mass that is very close to the calculated exact mass, confirming the molecular formula.
Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), would reveal the characteristic breakdown patterns of the molecule. Expected fragmentation pathways would likely involve the loss of the ethoxy group from the ester, cleavage of the formamido group, and fragmentation of the furan ring. This data provides further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show key absorption bands.
Expected IR Absorption Bands: This table is predictive and based on known vibrational frequencies for similar functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3200-3400 | Medium |
| C-H Stretch (Aromatic/Vinylic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Ester) | 1710-1730 | Strong |
| C=O Stretch (Amide I) | 1650-1680 | Strong |
| C=C Stretch (Olefin) | 1620-1640 | Medium |
| N-H Bend (Amide II) | 1510-1550 | Medium |
| C-O Stretch (Ester) | 1150-1250 | Strong |
X-ray Crystallography for Definitive Solid-State Structural Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would unequivocally confirm the stereochemistry of the double bond (E/Z configuration) and the conformation of the molecule in the crystal lattice.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination
The structure of this compound does not possess a stereocenter, and therefore the molecule is achiral. As a result, it would not exhibit optical activity, and techniques like Circular Dichroism (CD) spectroscopy would not be applicable for determining enantiomeric excess or absolute configuration.
Kinetic Studies of Reaction Pathways
Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. For the synthesis of this compound, one could investigate the reaction rate's dependence on the concentration of reactants and catalysts. For instance, if the synthesis involves the reaction of ethyl 2-amino-(furan-3-yl)acrylate with a formylating agent, monitoring the reaction progress over time under various conditions (temperature, concentration) would allow for the determination of the rate law, activation energy, and other kinetic parameters. These studies provide crucial evidence for the proposed reaction mechanism. General kinetic studies on the polymerization of acrylates have shown that the reaction rates are influenced by monomer structure and functionality. kpi.uaacs.orgimaging.orgacs.org
Isotopic Labeling Experiments for Mechanistic Insight
Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction. In the synthesis or subsequent reactions of this compound, specific atoms could be replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, or ²H). The position of these labels in the product, as determined by NMR or mass spectrometry, can provide definitive evidence for or against a proposed mechanistic pathway. For example, to confirm the origin of the formyl group, a ¹³C-labeled formylating agent could be used, and the position of the ¹³C label in the final product would be verified by ¹³C NMR. Isotopic labeling with D₂O has been used to probe the role of water in the ring-opening of furanic compounds. acs.org
Computational and Theoretical Chemistry Investigations
Electronic Structure Analysis and Molecular Orbital Theory
No specific studies on the electronic structure or molecular orbitals of Ethyl 2-formamido-(furan-3-yl)acrylate have been found. Such an analysis would typically involve:
Density Functional Theory (DFT) Calculations for Ground State Properties
There are no available DFT calculations detailing the ground state properties, such as optimized geometry, Mulliken charges, or frontier molecular orbital energies (HOMO-LUMO gap), for this compound.
Molecular Electron Density Theory (MEDT) for Understanding Reaction Mechanisms
No MEDT analyses have been published for this compound to explain its reactivity in chemical reactions. MEDT studies on other furan (B31954) compounds have been used to investigate mechanisms like Diels-Alder reactions. nih.gov
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Without computational data, predictions regarding the reactivity, regioselectivity, and stereoselectivity of this compound in various chemical reactions cannot be substantiated.
Elucidation of Reaction Mechanisms Through Transition State Modeling and Intrinsic Reaction Coordinate (IRC) Analysis
There are no published studies that model the transition states or perform IRC analysis for reactions involving this compound.
Conformational Analysis and Molecular Dynamics Simulations
No conformational analyses or molecular dynamics simulations for this compound are available in the scientific literature.
In Silico Prediction of Spectroscopic Parameters
There are no in silico predictions of spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) for this compound.
Strategic Applications in Complex Organic Synthesis
Building Block for the Synthesis of Diverse Heterocyclic Frameworks
The inherent functionalities of Ethyl 2-formamido-(furan-3-yl)acrylate make it an exceptional starting material for the construction of complex heterocyclic systems. The furan (B31954) ring can act as a diene in cycloaddition reactions, while the enamide-like system provides a handle for annulation strategies.
The furan nucleus is known to participate as a 1,4-diene in Diels-Alder [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. quora.com This reactivity provides a direct route to oxabicyclic adducts, which are versatile intermediates that can be converted into substituted cyclohexenes or tetrahydrofurans. quora.com While the furan ring itself is aromatic, this aromaticity is less stable than that of benzene (B151609), allowing it to engage in such cycloadditions, although the reactions can be reversible. nih.gov The reactivity and selectivity of furans in Diels-Alder reactions can be significantly influenced by substituents at the 2- or 3-positions. rsc.orgrsc.org
Conversely, the electron-deficient double bond of the acrylate (B77674) moiety can serve as a potent dienophile in reactions with electron-rich dienes. Lewis acid catalysis is often employed to enhance the reactivity of such systems in Diels-Alder reactions.
Furthermore, the formamido-acrylate portion of the molecule bears resemblance to enamides, which are valuable building blocks in transition-metal-catalyzed annulation reactions. nih.gov Rhodium- or Ruthenium-catalyzed C-H activation and subsequent annulation of enamides with various partners like alkynes or ylides is a powerful strategy for constructing isoquinoline (B145761) and other nitrogen-containing heterocyclic cores. nih.gov The enamide functionality is a versatile precursor in various synthetic transformations. acs.org The molecule can also be envisioned to participate in [3+2] cycloaddition reactions, which are powerful methods for constructing five-membered heterocyclic rings. rsc.orgrsc.orgacs.org
Table 1: Potential Heterocyclic Synthesis Pathways
| Reaction Type | Role of this compound | Potential Products |
|---|---|---|
| Diels-Alder [4+2] | Furan as Diene | Oxabicyclo[2.2.1]heptene derivatives |
| Diels-Alder [4+2] | Acrylate as Dienophile | Substituted cyclohexenes |
| Transition-Metal Catalyzed Annulation | Enamide equivalent | Isoquinolines, Pyridines |
| [3+2] Cycloaddition | C2 or C3 synthon | Pyrrolidines, Dihydrofurans |
| [4+3] Cycloaddition | Furan as 4π component | Oxabicyclo[3.2.1]octane derivatives |
Key Intermediate in the Total Synthesis of Natural Products (focus on synthetic routes)
The furan-3-yl motif is a structural component found in a variety of bioactive natural products. researchgate.netrsc.org Compounds such as the antifungal agent flufuran, the neuroactive tournefolins, and the complex terpenoid pukalide (B1259686) all feature this heterocyclic core. nih.govresearchgate.net The strategic placement of functional groups in this compound makes it a hypothetical key intermediate for the asymmetric synthesis of such complex molecules. purdue.eduresearchgate.netmdpi.com
A plausible retrosynthetic analysis for a hypothetical furan-containing natural product could involve disconnecting the target molecule to reveal the formamido-acrylate scaffold. For instance, the synthesis of a complex furan-derived molecule could utilize the acrylate moiety for a crucial carbon-carbon bond-forming reaction, such as a conjugate addition, while the formamido group could be a masked amine or could be elaborated into a more complex nitrogen-containing heterocycle.
Hypothetical Synthetic Route towards a Furan-Containing Target:
A potential synthetic pathway could begin with the stereoselective Michael addition of a nucleophile to the acrylate double bond, setting a key stereocenter. The resulting ester could then be reduced or otherwise functionalized. In parallel or subsequently, the formamido group could be hydrolyzed to a primary amine, which could then participate in an intramolecular cyclization or be acylated to build a more complex side chain. The furan ring itself could be a stable core or could be oxidized or rearranged in later stages of the synthesis.
Table 2: Proposed Synthetic Steps in a Natural Product Total Synthesis
| Step | Transformation | Reagents & Conditions (Plausible) | Purpose |
|---|---|---|---|
| 1 | Asymmetric Michael Addition | Chiral organocatalyst, Nucleophile (e.g., Grignard reagent with Cu(I) salt) | Introduction of side chain and stereocenter |
| 2 | Ester Reduction | Diisobutylaluminium hydride (DIBAL-H) | Conversion of ester to primary alcohol |
| 3 | Formamide (B127407) Hydrolysis | Acid or base hydrolysis (e.g., HCl, aq.) | Unmasking of the primary amine |
| 4 | Intramolecular Cyclization | Amine cyclizing onto an electrophilic site introduced elsewhere | Formation of a new heterocyclic ring |
| 5 | Furan Modification | Oxidation or substitution | Late-stage functionalization of the furan core |
Precursor for Advanced Synthetic Reagents and Chiral Auxiliaries
The structure of this compound is amenable to modification for the development of sophisticated synthetic tools, particularly chiral auxiliaries. Chiral auxiliaries are compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com
Drawing inspiration from amino acid-derived auxiliaries, the formamido group could be replaced by a chiral acyl group. researchgate.netcdnsciencepub.com For example, acylation of the corresponding 2-amino-(furan-3-yl)acrylate with a chiral carboxylic acid would yield a chiral N-acyl derivative. This new molecule could then be used in stereoselective transformations where the chiral group biases the approach of reagents to the acrylate double bond. The well-established use of oxazolidinones (Evans auxiliaries) and pseudoephedrine amides in controlling aldol (B89426) and alkylation reactions provides a clear precedent for this strategy. wikipedia.orgwikiwand.com
The temporary chiral auxiliary would guide the formation of new stereocenters, and could subsequently be removed to reveal the desired enantiomerically enriched product. wikiwand.com
Table 3: Proposed Modifications for Reagent and Auxiliary Synthesis
| Modification Target | Proposed Modification | Resulting Functionality | Potential Application |
|---|---|---|---|
| Formyl Group | Replacement with a chiral acyl group (e.g., from (S)-phenylalanine) | Chiral N-acyl enamine | Chiral auxiliary for asymmetric conjugate additions |
| Ethyl Ester | Transesterification with a chiral alcohol (e.g., (-)-8-phenylmenthol) | Chiral acrylate ester | Chiral dienophile in asymmetric Diels-Alder reactions |
| Formyl Group | Conversion to isocyanide | Isocyanoacrylate | Precursor for multicomponent reactions (e.g., Passerini, Ugi) |
| Furan Ring | Metalation and reaction with electrophiles | Functionalized furan scaffold | Building block for more complex reagents |
Monomer in the Preparation of Specialized Polymeric Materials (focus on monomer chemistry, not polymer properties)
This compound possesses the necessary functionality to act as a monomer in the synthesis of novel polymers. The acrylate group is readily polymerizable via several mechanisms, most commonly free-radical polymerization. acs.org
The polymerization of multifunctional acrylates is a well-established field. nih.gov The α-substituent on the acrylate, in this case the formamido-furan-yl group, is expected to influence the polymerization kinetics and the properties of the resulting polymer chain. tandfonline.comtandfonline.com The steric bulk and electronic nature of this substituent can affect the rate of propagation and termination during radical polymerization.
The inclusion of the furan ring in the polymer side-chain is of particular interest. Furan-based polymers are at the forefront of research into sustainable materials derived from renewable biomass. rsc.orgrsc.orgnih.govpatsnap.com While the furan ring in this monomer is part of the side chain rather than the polymer backbone, it offers a valuable site for post-polymerization modification. The furan moiety can undergo reversible Diels-Alder reactions with dienophiles like maleimides, providing a powerful method for creating cross-linked or self-healing materials. researchgate.net This allows for the initial synthesis of a linear, processable polymer which can later be converted into a robust network solid by heating with a suitable cross-linking agent. researchgate.net
Table 4: Monomer Chemistry and Polymerization Potential
| Polymerization Method | Reactive Group | Initiator/Conditions (Plausible) | Post-Polymerization Modification |
|---|---|---|---|
| Free-Radical Polymerization | Acrylate C=C double bond | AIBN, Benzoyl Peroxide; Thermal or Photochemical | Diels-Alder cross-linking via furan side-chains |
| Anionic Polymerization | Acrylate C=C double bond | Organolithium reagents (e.g., n-BuLi) at low temperature | Not applicable |
| Group Transfer Polymerization | Acrylate C=C double bond | Silyl ketene (B1206846) acetals, Lewis acid catalyst | Not applicable |
| RAFT Polymerization | Acrylate C=C double bond | RAFT agent (e.g., dithiobenzoate), AIBN | Creation of block copolymers |
Scaffold for Ligand Design in Catalysis
The design of effective ligands is central to the advancement of transition-metal catalysis. This compound provides a rigid and functionalized scaffold that can be adapted for the synthesis of novel ligands for asymmetric catalysis. The molecule contains multiple potential donor atoms—the furan oxygen, the amide oxygen and nitrogen, and the ester carbonyl oxygen—which can coordinate to a metal center.
Furan-containing compounds have been successfully employed as ligands in catalytic processes, often participating in C-H activation or coordinating through the heteroatom. acs.orgnih.govsc.edunih.gov Furthermore, N-acyl amino acids are a privileged class of ligands for various enantioselective transformations, including ruthenium-catalyzed C-H functionalization. nih.gov
By modifying the core structure of this compound, a range of bidentate or pincer-type ligands can be envisioned. For example, replacing the formyl proton with a diphenylphosphino group would generate a P,O-bidentate ligand, capable of coordinating a metal through the phosphorus atom and the nearby furan oxygen. Alternatively, modification of the ester could introduce another donor site, leading to tridentate ligands. The inherent chirality that can be introduced, as discussed in section 6.3, makes this scaffold particularly attractive for the development of ligands for asymmetric catalysis.
Table 5: Potential Ligand Scaffolds and Catalytic Applications
| Ligand Type | Modification of Parent Compound | Potential Donor Atoms | Target Catalytic Reaction |
|---|---|---|---|
| P,O-Bidentate | Replacement of formyl group with -P(Ph)₂ | Phosphorus, Furan Oxygen | Asymmetric Hydrogenation, Cross-Coupling |
| N,O-Bidentate | Hydrolysis of formamide to amine | Amine Nitrogen, Furan Oxygen | Asymmetric Transfer Hydrogenation |
| O,O,O-Tridentate | Introduction of a donor group at C4 of the furan ring | Furan Oxygen, Amide Oxygen, Ester Oxygen | Lewis Acid Catalysis |
| Chiral P,N-Bidentate | Chiral auxiliary on nitrogen and phosphine (B1218219) on furan ring | Phosphorus, Chiral Amine Nitrogen | Enantioselective Allylic Alkylation |
Future Research Directions and Emerging Opportunities
Exploration of Unconventional Reactivity Modes
The inherent reactivity of the furan (B31954) ring and the electron-deficient acrylate (B77674) moiety within ethyl 2-formamido-(furan-3-yl)acrylate presents numerous avenues for exploring unconventional reaction pathways. While standard transformations are predictable, future research could focus on less common, yet highly valuable, reactivity modes.
The furan nucleus, for instance, is known to participate in various cycloaddition reactions. pharmaguideline.com A key area of investigation would be its behavior as a diene in Diels-Alder reactions. The substitution pattern of this compound could significantly influence the stereochemical and regiochemical outcomes of such transformations. Furthermore, the exploration of [2+2] and [4+3] cycloadditions could lead to the synthesis of novel polycyclic frameworks with potential biological or material properties.
Another area of interest lies in the selective activation of C-H bonds within the furan ring. While electrophilic substitution is a common reaction for furans, directing these reactions to specific positions in a controlled manner remains a challenge. pharmaguideline.com Research into transition-metal-catalyzed C-H functionalization could unlock new synthetic routes, allowing for the direct introduction of various functional groups onto the furan core without the need for pre-functionalized starting materials.
Development of Novel Catalytic Systems for Efficient Transformations
The development of efficient catalytic systems is paramount for the sustainable and selective synthesis and transformation of this compound. Future research should target the design of catalysts that can address specific challenges associated with this substrate.
Table 1: Potential Catalytic Systems for Investigation
| Catalyst Type | Target Transformation | Potential Advantages |
| Gold Catalysts | Cycloisomerization/Annulation | Mild reaction conditions, high functional group tolerance. organic-chemistry.org |
| Palladium Catalysts | Cross-coupling Reactions (e.g., Suzuki, Heck) | Versatile C-C and C-heteroatom bond formation. pharmaguideline.com |
| Organocatalysts | Asymmetric Michael Additions | Enantioselective synthesis of chiral derivatives. |
| Photocatalysts | Radical-mediated Transformations | Access to unique reactivity under visible light irradiation. |
Gold catalysis, for instance, has shown remarkable efficacy in activating alkynes and allenes for cyclization reactions. organic-chemistry.org Investigating gold-catalyzed intramolecular reactions of derivatives of this compound could lead to the rapid assembly of complex heterocyclic structures. Similarly, palladium-catalyzed cross-coupling reactions would enable the diversification of the molecule by introducing aryl, vinyl, or alkyl groups at specific positions. pharmaguideline.com
Integration into Continuous Flow Chemistry and Microreactor Systems
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. The integration of the synthesis and transformation of this compound into microreactor systems represents a significant engineering and chemical challenge.
The benefits of flow chemistry include precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. For reactions that are highly exothermic or involve hazardous intermediates, microreactors offer a safer alternative to large-scale batch reactors. Future work in this area would involve the development of robust and scalable flow protocols for the key synthetic steps.
Bio-Catalytic and Enzymatic Approaches to Synthesis
The use of enzymes in organic synthesis, or biocatalysis, has emerged as a powerful tool for creating complex molecules with high stereoselectivity under mild conditions. nih.gov Exploring enzymatic methods for the synthesis of this compound and its derivatives is a promising avenue for future research.
For instance, lipases could be employed for the enantioselective hydrolysis of the ethyl ester, providing access to the corresponding chiral carboxylic acid. This chiral intermediate could then serve as a valuable building block for the synthesis of enantiopure pharmaceuticals. Furthermore, the use of oxidoreductases could enable the selective oxidation or reduction of different parts of the molecule. The development of in situ product removal techniques would be crucial to overcome potential enzyme inhibition by the substrate or product.
Design of Multicomponent Reaction Sequences Involving the Compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are highly valued for their atom economy and efficiency. researchgate.net Designing novel MCRs that incorporate this compound as a key building block could rapidly generate molecular complexity and lead to the discovery of new bioactive compounds.
One potential MCR could involve the reaction of this compound with an isocyanide and a carboxylic acid in a Passerini-type reaction. Another possibility is its use as a Michael acceptor in a sequence with other nucleophiles and electrophiles. nih.gov The development of such reactions would require careful optimization of reaction conditions to ensure high yields and selectivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-formamido-(furan-3-yl)acrylate?
- Methodological Answer : The compound can be synthesized via Reformatsky-type reactions using ethyl α-(bromomethyl)acrylate derivatives, as demonstrated in the synthesis of α-methylene lactones (eq. 9–11 in ). A furan-3-yl moiety can be introduced through coupling reactions, such as the functionalization of quinolones with 2-(furan-3-yl)ethyl groups (). Key steps include esterification, bromomethylation, and amidation. Reaction optimization (e.g., temperature, catalysts) is critical to minimize side products like polymerization.
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR to identify protons/carbons in the formamido, furan, and acrylate groups.
- IR : Peaks at ~1700 cm confirm ester and amide carbonyl stretches.
- X-ray crystallography : Single-crystal diffraction using programs like SHELXL ( ) resolves bond lengths/angles and confirms stereochemistry.
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer : Ethyl acrylate derivatives are dermal sensitizers ( ). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage should be in inert, airtight containers under nitrogen to prevent polymerization. Toxicity screening (e.g., Ames test) is advised for intermediates.
Advanced Research Questions
Q. How can synthetic yields be improved for this compound amid competing polymerization reactions?
- Methodological Answer : Polymerization is suppressed via:
- Inhibitors : Add hydroquinone or TEMPO (0.1–1 wt%) to scavenge free radicals.
- Low-temperature reactions : Perform steps below 0°C to slow radical chain propagation.
- Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates ().
- Data Analysis : Monitor reaction progress via TLC/GC-MS. Compare yields under varying conditions (e.g., inhibitor concentrations) to identify optimal parameters.
Q. How can contradictory spectroscopic data (e.g., NMR shifts) between batches be resolved?
- Methodological Answer : Contradictions often arise from impurities or stereoisomerism. Steps include:
- Purification : Recrystallization or column chromatography to isolate the pure compound.
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian).
- Dynamic NMR : Resolve conformational equilibria at variable temperatures ( ).
Q. What mechanistic insights explain the reactivity of the furan-3-yl group in cross-coupling reactions?
- Methodological Answer : The furan-3-yl group’s electron-rich nature facilitates electrophilic substitution. Mechanistic studies involve:
- Kinetic isotope effects : Compare reaction rates with deuterated analogs.
- DFT calculations : Map transition states to identify regioselectivity (e.g., C2 vs. C5 substitution).
- Trapping experiments : Use radical scavengers to confirm intermediates ().
Q. How does this compound interact with biological targets (e.g., enzymes)?
- Methodological Answer : Conduct in vitro assays (e.g., cytotoxicity, enzyme inhibition) using derivatives with modified substituents. For example:
- SAR studies : Replace the formamido group with acetyl or sulfonamide to probe binding interactions.
- Docking simulations : Use AutoDock Vina to predict binding poses in protein active sites ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
